N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
Description
“N-(4-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
Molecular Formula |
C21H19F2N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H19F2N3O3/c1-13-18(10-11-27)21(29)26(20(24-13)14-2-4-15(22)5-3-14)12-19(28)25-17-8-6-16(23)7-9-17/h2-9,27H,10-12H2,1H3,(H,25,28) |
InChI Key |
AKXIOJDFWNJTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” typically involves multi-step organic reactions. A common route might include:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed.
Introduction of the fluorophenyl groups: This step might involve nucleophilic aromatic substitution reactions.
Attachment of the hydroxyethyl group: This can be done through alkylation reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification methods are also crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Potential therapeutic agents due to their biological activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of fluorophenyl groups can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: can be compared with other pyrimidine derivatives such as:
Uniqueness
The unique combination of fluorophenyl and hydroxyethyl groups in “N-(4-FLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” may confer distinct biological properties, such as enhanced lipophilicity and specific binding interactions, making it a valuable compound for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
